1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-benzhydryloxyethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)23-17-16-22-14-7-12-21-13-15-22/h1-6,8-11,20-21H,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCGIXZJYXQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 1 2 Benzhydryloxy Ethyl 1,4 Diazepane
Historical Overview of 1,4-Diazepane Synthesis Relevant to the Compound
The 1,4-diazepane core is a significant structural motif in medicinal and organic chemistry. Historically, the synthesis of this saturated seven-membered heterocycle has been approached through several key strategies. One of the foundational methods involves the cyclization of linear precursors. This typically entails the reaction of a C3-biselectrophile with a C2-bisnucleophile, such as the condensation of ethylenediamine (B42938) with a 1,3-dihalopropane.
Another classical approach is the reductive amination of dicarbonyl compounds with diamines. Over the years, these methods have been refined to improve yields and substrate scope. Ring-expansion reactions, for instance, the Schmidt or Beckmann rearrangement of piperidone derivatives, have also been employed to construct the 1,4-diazepane skeleton. researchgate.net More recent advancements have introduced domino reactions, which allow for the formation of the diazepane ring in a step- and atom-economical manner from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates.
The challenge in the synthesis of asymmetrically substituted 1,4-diazepanes, such as the title compound, lies in achieving selective functionalization of one of the two nitrogen atoms. This has historically been addressed by using large excesses of the diamine or, more elegantly, through the use of protecting group strategies, which will be discussed in the context of the targeted synthesis.
Targeted Synthesis Routes for 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane
The most logical and commonly employed strategy for the synthesis of this compound is the N-alkylation of the 1,4-diazepane ring with a suitable benzhydryloxyethyl-containing electrophile. This approach can be systematically broken down into the preparation of precursors, the key coupling reaction, and subsequent purification.
Precursor Identification and Preparation
The synthesis of the target molecule requires two primary precursors: the 1,4-diazepane nucleophile and an electrophilic 2-(benzhydryloxy)ethyl species.
1,4-Diazepane: This starting material is commercially available. For the purpose of selective mono-alkylation, a common strategy involves the use of a mono-protected derivative, such as 1-(tert-butoxycarbonyl)-1,4-diazepane (N-Boc-1,4-diazepane). The Boc protecting group directs the alkylation to the unprotected secondary amine and can be subsequently removed under acidic conditions if the unprotected final product is desired.
2-(Benzhydryloxy)ethyl Halide: The electrophilic partner is typically a 2-(benzhydryloxy)ethyl halide, such as the chloride or bromide. A documented synthesis of benzhydryl 2-chloroethyl ether involves the reaction of benzhydrol with 2-chloroethanol (B45725) in the presence of a strong acid catalyst like sulfuric acid. The reaction is generally performed in an inert solvent such as benzene (B151609) and heated to drive the etherification.
Alternatively, other leaving groups can be employed, such as tosylates or mesylates, which can be prepared from 2-(benzhydryloxy)ethanol.
Reaction Mechanisms and Optimization
The core reaction in the synthesis of this compound is a nucleophilic substitution, specifically an SN2 reaction. In this step, the secondary amine of 1,4-diazepane (or its mono-protected form) acts as the nucleophile, attacking the electrophilic carbon of the 2-(benzhydryloxy)ethyl halide and displacing the halide leaving group.
To facilitate this reaction and to neutralize the hydrohalic acid byproduct, a base is typically required. Common choices include inorganic bases like potassium carbonate or sodium carbonate, or non-nucleophilic organic bases such as triethylamine (B128534) or diisopropylethylamine. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) being common as they can dissolve the reactants and facilitate the SN2 mechanism.
Key Reaction Parameters for Optimization:
| Parameter | Typical Range/Conditions | Rationale |
| Temperature | Room temperature to reflux | To provide sufficient activation energy for the reaction without promoting side reactions. |
| Base | 1-2 equivalents | To neutralize the acid formed during the reaction and drive the equilibrium towards the product. |
| Solvent | Acetonitrile, DMF, DMSO | To ensure solubility of reactants and facilitate the SN2 reaction pathway. |
| Stoichiometry | Near 1:1 ratio of reactants | To favor mono-alkylation, especially when using unprotected 1,4-diazepane, although di-alkylation is a risk. |
A significant challenge in this synthesis is the potential for di-alkylation, where both nitrogen atoms of the 1,4-diazepane ring react with the electrophile. To circumvent this, as mentioned, a mono-protected 1,4-diazepane is often the preferred starting material. The use of N-Boc-1,4-diazepane ensures that the alkylation occurs selectively at the unprotected nitrogen. The Boc group can then be removed in a subsequent step if the final product without the protecting group is desired.
Purification and Isolation Techniques
Following the N-alkylation reaction, the crude product mixture will contain the desired compound, unreacted starting materials, the base, and any byproducts. A typical work-up procedure involves quenching the reaction, followed by extraction and chromatographic purification.
Work-up: The reaction mixture is often diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Purification: The most common method for isolating the pure this compound is column chromatography on silica (B1680970) gel. nih.gov A gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) is used to elute the components of the mixture. The fractions containing the pure product are then combined and the solvent is removed under reduced pressure.
Characterization: The identity and purity of the final product are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Analogous Synthetic Strategies for Related Benzhydryloxyethyl-Diazepane Compounds
The synthetic principles outlined above are applicable to a broader range of related compounds. For instance, derivatives with substitutions on the benzhydryl rings or modifications of the diazepane backbone can be prepared using analogous methods.
One common variation is reductive amination. This would involve reacting 1,4-diazepane with a carbonyl compound, such as (benzhydryloxy)acetaldehyde, in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is particularly useful for synthesizing N-alkylated amines and can sometimes offer milder reaction conditions compared to alkylation with halides. nih.gov
The synthesis of other N-alkylated cyclic diamines has also been reported, providing further context for the synthesis of the title compound. nih.gov These studies often explore the challenges of achieving selective mono-alkylation and provide various strategies to overcome them, reinforcing the utility of protecting groups or careful control of reaction conditions.
Advanced Synthetic Approaches and Future Directions in this compound Chemical Production
While classical nucleophilic substitution remains a robust method for the synthesis of compounds like this compound, modern synthetic chemistry is continually evolving towards more efficient, sustainable, and selective methodologies.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. vapourtec.com The N-alkylation of amines can be adapted to a flow process, potentially leading to higher yields, shorter reaction times, and easier scalability for the production of the title compound. scilit.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. acs.orgacs.org Photocatalytic methods for the N-alkylation of amines are being developed, which could offer an alternative, more environmentally friendly route that avoids the use of harsh reagents.
Catalytic N-alkylation: The use of transition metal catalysts for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a growing area of research. nih.gov This approach is highly atom-economical as it uses alcohols as alkylating agents and produces water as the only byproduct. Applying such a catalytic system to the reaction of 1,4-diazepane with 2-(benzhydryloxy)ethanol could represent a greener synthetic route in the future.
Molecular Pharmacology and Receptor Interaction Studies
Investigation of Receptor Binding Profiles
No published data are available regarding the binding affinity of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane for any of the known histamine (B1213489) receptor subtypes.
There are no publicly available research findings that characterize the interaction between this compound and the dopamine (B1211576) transporter.
Information on the binding affinity or inhibitory activity of this compound at the serotonin (B10506) transporter is not available in the scientific literature.
No studies have been published detailing the interaction of this compound with the norepinephrine (B1679862) transporter.
The potential modulatory effects of this compound on metabotropic glutamate (B1630785) receptors have not been reported in any publicly accessible research.
Affinity and Selectivity at Neurotransmitter Receptors
Endothelin Receptor Antagonism Research
The endothelin (ET) system is critically involved in vasoconstriction and has been implicated in a variety of cardiovascular, cerebrovascular, and renal diseases. nih.gov Consequently, the development of endothelin receptor antagonists is a significant area of pharmaceutical research. nih.gov While no direct studies on this compound as an endothelin receptor antagonist have been reported, research into structurally similar compounds is insightful.
Notably, novel classes of endothelin receptor antagonists have been developed based on a 1,3,4,5-tetrahydro-1H-benzo[e] nih.govresearchgate.netdiazepin-2-one scaffold. nih.gov These efforts have led to the identification of potent dual ET(A)/ET(B) receptor antagonists with affinities in the low nanomolar range. nih.gov Furthermore, derivatives of 1,4-benzodiazepine-2,5-dione have also been evaluated for their potential as endothelin receptor antagonists. nih.gov Functional assays measuring the inhibitory activity against changes in intracellular calcium concentration induced by endothelin-1 (B181129) have been employed to assess these compounds. nih.gov Preliminary results have shown that certain 1,4-benzodiazepine-2,5-diones with specific substitutions exhibit IC50 values in the low nanomolar range, indicating significant antagonistic activity. nih.govresearchgate.net
| Compound Class | Receptor Target | Potency Indicator | Value |
| Benzo[e] nih.govresearchgate.netdiazepin-2-one derivatives | ET(A)/ET(B) | Affinity | Low nM |
| 1,4-Benzodiazepine-2,5-dione derivative 17b | Endothelin | IC50 | Low nM nih.gov |
These findings suggest that the diazepine (B8756704) chemical structure is a viable scaffold for the design of endothelin receptor antagonists. However, it must be emphasized that the endothelin receptor antagonism of this compound remains uninvestigated.
Ligand-Binding Assays and Methodological Considerations
Ligand-binding assays are fundamental in pharmacological research to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of a test compound to displace the radiolabeled ligand is then measured, allowing for the calculation of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.
For compounds containing a diazepine or benzodiazepine (B76468) core, ligand-binding assays have been extensively used to characterize their interactions with various receptors. For instance, novel 1,4-diazepane-based derivatives have been assessed for their affinity to sigma (σ) receptors and the GluN2b subunit of the NMDA receptor. nih.gov In these studies, radioligands such as [3H]-labeled Ifenprodil are used in competition assays to determine the binding affinity of the new compounds. nih.gov
In the context of benzodiazepine receptors, which are part of the GABA-A receptor complex, radioiodinated ligands like [125I]2'-Iododiazepam have been developed for use in binding assays. nih.gov Such tools have demonstrated high affinity and specificity, correlating well with traditional tritiated ligands like [3H]diazepam. nih.gov
| Compound Class | Receptor Target(s) | Radioligand Used | Key Findings |
| 1,4-Diazepane derivatives | σ1 and σ2 Receptors | Not Specified | The bulky diazepane spacer retained or improved σR affinity compared to a piperidine (B6355638) ring. nih.gov |
| 1,4-Diazepane derivatives | GluN2b Subunit | [3H]-Ifenprodil | A 2,4-dimethyl substituted analogue showed a GluN2b inhibition value of 59 nM. nih.gov |
| Benzodiazepines | Benzodiazepine Receptor | [125I]2'-Iododiazepam | This novel radioligand binds with high affinity (Kd, 0.66 nM) and specificity, correlating well with [3H]diazepam binding. nih.gov |
| 3,6-disubstituted pyridazino[4,3-c]isoquinolines | Benzodiazepine Receptor | [3H]diazepam | A derivative, 3-Phenyl-6-pyrrolidinylpyridazino[4,3-c]isoquinoline, exhibited a Ki of 11.4 nM in the binding assay. |
Enzyme Inhibition and Modulation Investigations
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Potential
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov The potential for diazepine-containing compounds to act as cholinesterase inhibitors has been a subject of research.
Studies have shown that some novel 1,5-benzodiazepines can significantly inhibit AChE activity. nih.gov The nature of this inhibition has been characterized as noncompetitive. researchgate.netnih.gov In addition to AChE, some 1,4-benzodiazepine (B1214927) derivatives have demonstrated inhibitory activity against BChE. researchgate.net
| Compound Class | Enzyme Target | Type of Inhibition | Potency (IC50) |
| 2-trichloromethyl-4-phenyl-3H-1,5-benzodiazepin | AChE | Noncompetitive | Active in the 0.18-0.35 mM range nih.gov |
| 2-trichloromethyl-4(p-methyl-phenyl)-3H- 1,5-benzodiazepin | AChE | Noncompetitive | Active in the 0.18-0.35 mM range nih.gov |
| Diazepam | AChE | Noncompetitive | Active in the 0.18-0.35 mM range researchgate.net |
| Benzodiazepine-1,2,3-triazole hybrid derivatives | BChE | - | A potent derivative showed an IC50 of 0.2 µM. researchgate.net |
These findings indicate that the benzodiazepine scaffold can be a starting point for the development of cholinesterase inhibitors. However, the potential for this compound to inhibit AChE or BChE has not been reported.
Other Relevant Enzyme Systems (e.g., GST)
Beyond cholinesterases, the interaction of diazepine-related compounds with other enzyme systems has been explored to a lesser extent. For example, research has demonstrated that in addition to inhibiting AChE, certain 1,5-benzodiazepines also inhibit ATPDase (apyrase) activity in synaptosomes from the cerebral cortex. nih.gov This inhibition of ATP and ADP hydrolysis was found to be uncompetitive in nature. proquest.com
Information regarding the interaction of this compound or structurally similar compounds with Glutathione S-transferases (GSTs) is not available in the current body of scientific literature.
Ion Channel Modulation and G Protein-Coupled Receptor (GPCR) Signaling Studies
The 1,4-diazepane and benzodiazepine cores are present in molecules that interact with a wide array of ion channels and G protein-coupled receptors (GPCRs). nih.govscienceopen.com
Benzodiazepines are well-known for their modulation of the GABA-A receptor, a ligand-gated ion channel. pnas.org Beyond this, certain benzodiazepines have been shown to modulate voltage-sensitive calcium channels in pituitary cells, inhibiting calcium influx. nih.gov More recently, coumarin-benzodiazepine hybrid derivatives have been investigated as selective negative allosteric modulators of AMPA receptors, another type of ion channel. najah.edu
The 1,4-diazepane structure has also been incorporated into ligands for various GPCRs. For instance, 1,4-diazepane derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov Additionally, a novel 1,4-dihydro- nih.govresearchgate.netdiazepine-5,7-dione core structure has been shown to be a ligand for melanocortin receptors. researchgate.net
| Compound Class | Target | Effect |
| Benzodiazepines | Voltage-sensitive calcium channels | Inhibition of Ca2+ influx nih.gov |
| Coumarin-benzodiazepine hybrids | AMPA receptors | Negative allosteric modulation najah.edu |
| 1,4-Diazepane derivatives | Cannabinoid receptor 2 (CB2) | Potent and selective agonism nih.gov |
| 1,4-dihydro- nih.govresearchgate.netdiazepine-5,7-dione derivatives | Melanocortin 1 and 4 receptors (MC1R, MC4R) | Agonist activity researchgate.net |
The broad range of interactions of diazepine-containing compounds with ion channels and GPCRs highlights the potential for diverse pharmacological activities. However, specific studies on the effects of this compound on these targets are currently lacking.
Allosteric Modulation Mechanisms of Action
Allosteric modulators are substances that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the primary ligand.
The classic example of allosteric modulation involves benzodiazepines at the GABA-A receptor. youtube.com Benzodiazepines bind to a specific site on the receptor, which is different from the GABA binding site. nih.gov This binding event increases the affinity of GABA for its receptor and enhances the frequency of chloride channel opening, leading to an increased inhibitory effect. nih.gov
While this is the most well-known example, the principle of allosteric modulation by diazepine-containing compounds is not limited to the GABA-A receptor. As mentioned previously, coumarin-benzodiazepine hybrids have been identified as negative allosteric modulators of AMPA receptors. najah.edu Furthermore, some benzodiazepine ligands have been shown to act as allosteric modulators of the Type 1 cholecystokinin (B1591339) receptor. monash.edu
It is important to note that not all effects of benzodiazepines on receptor signaling are due to direct allosteric modulation. For example, the apparent positive allosteric modulation of α1-adrenoceptors by diazepam has been shown to be an indirect effect caused by the inhibition of phosphodiesterase-4. nih.gov
The potential for this compound to act as an allosteric modulator at any receptor has not been investigated.
Structure Activity Relationship Sar Studies of 1 2 Benzhydryloxy Ethyl 1,4 Diazepane Analogues
Elucidation of Key Pharmacophores and Structural Motifs
The molecular structure of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane and its analogues contains several key pharmacophoric features that are essential for biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this class of molecules, the primary pharmacophoric elements are the lipophilic benzhydryl group, the flexible ethyl ether linker, and the nitrogen-containing 1,4-diazepane ring.
Impact of Benzhydryloxy Moiety Modifications on Biological Activity
The benzhydryloxy group is a dominant feature of the molecule, and its modification can profoundly impact biological activity. This moiety primarily contributes to the molecule's lipophilicity and steric profile.
The two phenyl rings are crucial for establishing hydrophobic interactions with the target protein. Modifications to these rings, such as the introduction of various substituents, can alter binding affinity. The steric bulk of the benzhydryl group itself is a critical determinant of activity, as it can dictate the regioselectivity of interactions. nih.gov Altering the size of this group, for instance by replacing one or both phenyl rings with other aromatic or aliphatic systems, would likely have a significant effect on how the molecule fits into its binding site.
Furthermore, the ether linkage is a key structural element. Its relative stability and the specific geometry it imparts, along with its potential to act as a hydrogen bond acceptor, are important for maintaining the active conformation of the entire molecule. Changing the linker's length or rigidity could misalign the key pharmacophoric groups, leading to a loss of activity.
Role of the 1,4-Diazepane Ring System in Molecular Recognition
The 1,4-diazepane ring is a versatile scaffold in drug design. scispace.com As a seven-membered ring, it possesses significant conformational flexibility, which can be advantageous for biological activity. researchgate.net This flexibility allows the molecule to adapt its shape to the specific topology of a receptor's binding site, potentially maximizing intermolecular interactions. researchgate.net
Substituent Effects and Their Influence on Target Interaction
The introduction of substituents on either the benzhydryl moiety or the 1,4-diazepane ring can dramatically influence target interaction through steric and electronic effects. nih.gov
On the benzhydryl portion, substituting the phenyl rings can modulate the molecule's electronic properties and lipophilicity. For related compound classes like benzodiazepines, it has been shown that electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) on aromatic rings can increase biological activity, while electron-donating groups may decrease it. tsijournals.comchemisgroup.us The position of the substituent is also critical, as substitution at a meta or para position can decrease activity in some contexts. tsijournals.com These principles suggest that the electronic nature of the benzhydryl rings plays a role in target interaction.
Substitutions on the 1,4-diazepane ring, particularly at the N-4 position, are also crucial. Structure-activity relationship studies on other 1,4-diazepane-containing molecules have shown that varying the substituent at this position can fine-tune receptor affinity. For instance, in a series of σ1 receptor ligands, a cyclohexylmethyl or a butyl group were found to be preferred substituents at the 4-position. researchgate.net This highlights the importance of the size, shape, and lipophilicity of the N-4 substituent for optimal target engagement.
Table 1: Hypothetical SAR of Substituents on the Benzhydryl Moiety This table illustrates the potential impact of substituents on the phenyl rings of the benzhydryl group based on general SAR principles.
| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| -H | - | Neutral | Baseline |
| -Cl | para | Electron-withdrawing | Increase |
| -CF₃ | para | Strongly Electron-withdrawing | Increase |
| -OCH₃ | para | Electron-donating | Decrease |
| -CH₃ | para | Weakly Electron-donating | Decrease |
Table 2: SAR of Substituents on the 1,4-Diazepane Ring This table shows the potential impact of different substituents at the N-4 position of the diazepane ring, based on findings for related scaffolds. researchgate.net
| N-4 Substituent (R') | Substituent Type | Potential Impact on Affinity |
|---|---|---|
| -H | - | Baseline |
| -CH₃ | Small Alkyl | Moderate |
| -CH₂-Cyclohexyl | Bulky, Lipophilic | High |
| -CH₂CH₂CH₂CH₃ | n-Butyl | High |
| -CH₂Ph | Benzyl | Moderate to High |
Stereochemical Considerations in SAR
Stereochemistry is a critical aspect of drug design, as biological macromolecules like receptors and enzymes are chiral. The introduction of a chiral center into analogues of this compound would likely result in enantiomers with different biological activities. nih.gov
A chiral center could be introduced at the benzhydryl carbon if the two phenyl rings are not identically substituted. More commonly, chirality can be introduced by placing a substituent on one of the carbon atoms of the 1,4-diazepane ring. researchgate.net The absolute configuration (R or S) of such a center would dictate the three-dimensional arrangement of the substituents, leading to differential interactions with the target. It is common for one enantiomer to have significantly higher affinity for the target than the other. researchgate.net
For example, studies on related chiral 1,4-benzodiazepines have demonstrated that the two enantiomers can possess distinct affinities and efficacies. nih.gov The specific conformation adopted by the seven-membered diazepine (B8756704) ring is a key stereochemical feature that influences binding. researchgate.netnih.gov Therefore, for any chiral analogue in this series, it would be essential to separate and evaluate the individual enantiomers to fully understand the SAR. nih.gov
Table 3: Hypothetical Influence of Stereochemistry on Biological Activity This table illustrates how stereoisomers of a hypothetical chiral analogue could exhibit different biological activities.
| Analogue | Stereoisomer | Hypothetical Target Affinity |
|---|---|---|
| 3-methyl-1,4-diazepane analogue | (R)-enantiomer | Low |
| 3-methyl-1,4-diazepane analogue | (S)-enantiomer | High |
Preclinical Biological Investigations in in Vitro and in Vivo Non Human Models
Cellular Assays for Biological Activity
There is no publicly available information from scientific literature or databases on the cellular activity of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane.
Cell-Based Reporter Assays
No studies were identified that have utilized cell-based reporter assays to investigate the biological effects of this compound.
Receptor Internalization and Signal Transduction Pathways in Cell Lines
Information regarding the effect of this compound on receptor internalization or its involvement in specific signal transduction pathways in cell lines is not available in the current scientific literature.
In Vitro Functional Assays (e.g., calcium flux, cAMP modulation)
No published research could be found that details the use of in vitro functional assays, such as those measuring calcium flux or cyclic adenosine (B11128) monophosphate (cAMP) modulation, to characterize the biological activity of this compound.
Animal Model Studies for Pharmacological Characterization (excluding therapeutic efficacy)
There is a lack of published data on the pharmacological characterization of this compound in animal models.
Acute Behavioral Phenotyping in Rodent Models (e.g., locomotor activity)
No in vivo studies describing the acute behavioral effects of this compound, including assessments of locomotor activity in rodent models, are available in the public domain.
Neurochemical Alterations in Animal Brain Regions
Research detailing any neurochemical alterations in the brain regions of animals following the administration of this compound has not been reported in the scientific literature.
Isolated Organ and Tissue Bath Experiments
Comprehensive searches of scientific databases did not yield specific studies that have investigated the effects of this compound in isolated organ and tissue bath experiments. This technique is a fundamental method in pharmacology for characterizing the physiological and pharmacological responses of isolated tissues, such as smooth muscle from various organs (e.g., intestines, trachea, blood vessels), to chemical compounds. The absence of such data indicates a significant gap in the understanding of the pharmacological profile of this specific molecule.
Comparative Preclinical Profiling with Related Chemical Entities
In the absence of direct preclinical data for this compound, an examination of a structurally related 1,4-diazepane derivative, dilazep (B1670637), provides insight into the potential pharmacological activities of this class of compounds on isolated smooth muscles. Dilazep, chemically identified as 1,4-bis-[3-(3,4,5-trimethoxybenzoyloxy)propyl]perhydro-1,4-diazepine, has been studied for its vasodilatory effects.
A study investigated the effects of dilazep on various isolated smooth muscle preparations from rats, guinea pigs, rabbits, and dogs. The findings from these isolated tissue experiments are summarized below.
Effects of Dilazep on Various Isolated Smooth Muscle Preparations nih.gov
| Tissue Preparation | Animal Model | Agonist Inducing Contraction | Observed Effect of Dilazep | Potency (pD'2) |
| Intestine | Rat, Guinea Pig, Rabbit | Various | Relaxation, Non-competitive inhibition | 4.40 - 5.05 |
| Taenia coli | Guinea Pig | High K+ | Relaxation | - |
| Trachea | Guinea Pig | Various | Relaxation | - |
| Vas deferens | Rat | Various | Relaxation | - |
| Uterus | Rat | Various | Relaxation | - |
| Aorta | Rabbit | Various | Relaxation | - |
| Coronary arteries | Dog | Various | Relaxation | - |
The study revealed that dilazep induced relaxation in a variety of smooth muscle tissues, suggesting a general smooth muscle relaxant property. nih.gov The mechanism of this relaxation was found to be non-competitive antagonism of agonist-induced contractions. nih.gov
Further investigation into the mechanism of action in guinea pig taenia coli demonstrated that dilazep exhibited calcium antagonistic effects at a concentration of 3 x 10⁻⁶ M. This potency was comparable to that of papaverine (B1678415) and hexobendine, and stronger than dipyridamole, sodium nitrite, and aminophylline. nih.gov Additionally, dilazep was found to potentiate the relaxant effects of adenosine and adenine (B156593) nucleotides at concentrations as low as 10⁻⁸ M, an effect more potent than that of dipyridamole. nih.gov These findings suggest that the vasodilatory action of dilazep may be attributed to a combination of calcium antagonism and potentiation of adenosine-mediated relaxation. nih.gov
While these findings for dilazep offer a potential framework for understanding the pharmacological actions of 1,4-diazepane derivatives, it is crucial to emphasize that direct extrapolation of these results to this compound is not scientifically valid without specific experimental data for the latter. The substitution of the trimethoxybenzoylpropyl groups in dilazep with a benzhydryloxyethyl group in the target compound would significantly alter its physicochemical and steric properties, likely leading to a different pharmacological profile.
Metabolic Studies of 1 2 Benzhydryloxy Ethyl 1,4 Diazepane in Preclinical Systems
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes
In vitro metabolic stability assays are crucial early screening tools used to estimate the extent of metabolism a compound will undergo in the body, primarily in the liver. These tests help in ranking compounds and predicting their in vivo half-life and clearance.
The primary systems used for these assays are liver microsomes and hepatocytes.
Liver Microsomes : These are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. They are a cost-effective tool for assessing Phase I metabolism.
Hepatocytes : As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors, offering a more comprehensive ("gold standard") model for in vitro metabolism evaluation.
In a typical study, 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane would be incubated with either liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and humans. The concentration of the parent compound is measured over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The data from these experiments are used to calculate key parameters that describe the compound's metabolic stability:
In Vitro Half-Life (t½) : The time it takes for 50% of the compound to be metabolized. A shorter half-life suggests lower stability.
In Vitro Intrinsic Clearance (CLint) : This value represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and the conditions of the incubation.
These parameters allow researchers to classify compounds as having low, medium, or high clearance, which informs predictions of their pharmacokinetic behavior in vivo.
Table 1: Illustrative Classification of Metabolic Stability
| Stability Classification | Typical In Vitro Half-Life (minutes) in Microsomes | Predicted In Vivo Hepatic Clearance |
|---|---|---|
| High | > 60 | Low |
| Moderate | 15 - 60 | Intermediate |
| Low | < 15 | High |
Note: This table provides a general example; actual values and classifications can vary based on specific assay conditions.
Identification and Characterization of Major Metabolites (Preclinical)
Identifying the metabolites of a drug candidate is a critical step in preclinical development. Metabolites can be pharmacologically active, inactive, or toxic, and regulatory agencies require an assessment of any major human metabolites.
Following incubation of this compound in in vitro systems like hepatocytes or after administration to preclinical animal models, samples (e.g., plasma, urine, feces) are collected and analyzed. High-resolution mass spectrometry is the primary tool used for detecting and structurally characterizing the metabolites formed.
For a compound with the structure of this compound, potential metabolites would be predicted based on common biotransformation reactions. The identification process involves comparing the mass spectra of the parent compound with those of the potential metabolites to pinpoint the exact structural modifications that have occurred.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)
The Cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast majority of drugs. These enzymes are primarily located in the liver. Identifying which specific CYP isoforms metabolize a drug is essential for predicting potential drug-drug interactions. There are over 50 CYP450 enzymes, but six of them metabolize 90% of drugs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. bldpharm.com
To determine which CYP isoforms are involved in the metabolism of this compound, several in vitro experiments are conducted:
Recombinant Human CYPs : The compound is incubated individually with a panel of commercially available, expressed human CYP isoforms to see which ones deplete the parent compound.
Chemical Inhibition : The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
Given its chemical structure, it is plausible that enzymes from the CYP2D6 or CYP3A4 subfamilies, which are known to metabolize many compounds containing tertiary amines and ether linkages, could be involved in the biotransformation of this compound. bldpharm.com
Table 2: Major Human Cytochrome P450 Isoforms and Their General Substrates
| CYP Isoform | Relative Abundance in Liver | Common Substrate Characteristics |
|---|---|---|
| CYP3A4/5 | ~30-40% | Large molecules, lipophilic compounds, various functional groups |
| CYP2D6 | ~2-5% | Basic compounds, often containing a nitrogen atom |
| CYP2C9 | ~20% | Acidic compounds, NSAIDs, warfarin |
| CYP2C19 | ~1-3% | Proton pump inhibitors, antidepressants |
| CYP1A2 | ~13% | Planar, aromatic molecules, caffeine, theophylline |
Metabolic Pathways and Biotransformation Mechanisms
Metabolic pathways are generally categorized into two phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH), while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Based on the structure of this compound, several metabolic pathways can be hypothesized:
Phase I Reactions:
O-dealkylation : Cleavage of the ether bond (benzhydryloxy-ethyl) would be a likely primary metabolic pathway. This would result in the formation of diphenylmethanol and a diazepane-ethanol derivative.
N-dealkylation : Although less likely at the diazepane ring itself without further substitution, modification of the ethyl side chain is possible.
Hydroxylation : The addition of a hydroxyl group (-OH) to one of the aromatic (phenyl) rings is a common metabolic route for compounds containing this moiety.
N-oxidation : Oxidation at one of the nitrogen atoms of the diazepane ring could occur.
Phase II Reactions:
If hydroxylation occurs on an aromatic ring, the resulting phenolic group could be subject to glucuronidation or sulfation . These conjugation reactions attach a glucuronic acid or sulfate (B86663) group, respectively, making the metabolite significantly more water-soluble and readily excretable in urine or bile.
These predicted pathways would be confirmed by the metabolite identification studies described in section 6.2. Understanding these biotransformation mechanisms is key to completing the full metabolic profile of the compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diphenylmethanol |
| Caffeine |
| Theophylline |
Computational Chemistry and Molecular Modeling of 1 2 Benzhydryloxy Ethyl 1,4 Diazepane
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, this involves docking a ligand (such as 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane) into the active site of a target protein. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score. mdpi.com
For this compound, a typical molecular docking workflow would involve:
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Identification and Preparation of the Target Protein: A biologically relevant protein target would be selected based on the therapeutic area of interest. The 3D structure of the protein, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the defined binding site of the protein. The program would generate multiple possible binding poses and calculate a docking score for each.
Analysis of Results: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.
The results of such a simulation would provide valuable predictions about the binding affinity and the specific interactions that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of action and for guiding the design of more potent analogs.
Illustrative Molecular Docking Results The following table represents hypothetical docking scores and interacting residues for this compound with a hypothetical protein target, as would be generated in a molecular docking study.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | TYR23, LEU88, ASP145 | Hydrogen Bond, Hydrophobic |
| Hypothetical GPCR B | -9.2 | PHE112, TRP256, ASN301 | Pi-Pi Stacking, Hydrogen Bond |
| Hypothetical Ion Channel C | -7.9 | ILE199, VAL203, SER310 | Hydrophobic, Hydrogen Bond |
Dynamics Simulations to Elucidate Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. nih.gov
An MD simulation of the this compound-protein complex obtained from molecular docking would involve:
System Setup: The complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Minimization and Equilibration: The system would be energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long-duration simulation (typically nanoseconds to microseconds) would be run to collect data on the atomic motions.
Trajectory Analysis: The resulting trajectory would be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of intermolecular hydrogen bonds over time.
MD simulations can validate the binding poses predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov
Illustrative Molecular Dynamics Simulation Parameters This table illustrates the kind of data that would be analyzed from an MD simulation of the this compound-protein complex.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
| RMSD of Ligand | 1.5 Å | Indicates a stable binding pose of the ligand within the active site. |
| RMSF of Protein Active Site | 0.8 Å | Shows low fluctuation, suggesting a stable binding pocket. |
| Average Hydrogen Bonds | 3 | Represents the average number of stable hydrogen bonds between the ligand and protein. |
De Novo Design Principles and Ligand-Based Drug Design Approaches
De novo design and ligand-based drug design are two key strategies in computational drug discovery.
De Novo Design: This approach involves designing a novel molecule from scratch that is predicted to have high affinity and selectivity for a specific biological target. nih.gov For this compound, de novo design algorithms could be used to grow new functional groups onto its diazepane scaffold to enhance its binding to a target protein.
Ligand-Based Drug Design: This strategy is employed when the 3D structure of the target protein is unknown. nih.gov It relies on the knowledge of a set of molecules that are known to bind to the target. For this compound, if other similar compounds with known activity exist, their structures could be used to build a model that predicts the activity of new, untested molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new compounds based on their structural features.
To build a QSAR model for derivatives of this compound, the following steps would be taken:
Data Set Collection: A series of diazepane analogs with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.
A validated QSAR model could then be used to predict the biological activity of newly designed derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.
Illustrative QSAR Model Equation The following is a hypothetical QSAR equation for a series of diazepane derivatives.
pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.2 * NumHDonors + 3.5
| Descriptor | Coefficient | Interpretation |
| LogP (Lipophilicity) | 0.5 | Positive correlation; increased lipophilicity may lead to higher activity. |
| Molecular Weight | -0.2 | Negative correlation; lower molecular weight may be favorable for activity. |
| Number of Hydrogen Bond Donors | 1.2 | Positive correlation; more hydrogen bond donors may enhance binding. |
Pharmacophore Generation and Virtual Screening
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For this compound, a pharmacophore model could be generated based on its structure and predicted binding mode. This model would highlight the essential chemical features for its biological activity.
Virtual Screening: Once a pharmacophore model is developed, it can be used to search large chemical databases for other molecules that match the pharmacophore. nih.gov This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further experimental testing. The workflow would involve:
Pharmacophore Model Generation: Creating a 3D arrangement of the key features of this compound.
Database Screening: Searching a database of millions of compounds to find those that fit the pharmacophore model.
Hit Filtering: The identified hits would be further filtered based on drug-like properties and subjected to molecular docking to refine the selection.
This approach significantly accelerates the initial stages of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates.
Illustrative Pharmacophore Features This table describes the hypothetical pharmacophoric features of this compound.
| Pharmacophore Feature | Description |
| Hydrophobic Center | Benzhydryl group |
| Hydrogen Bond Acceptor | Ether oxygen |
| Positive Ionizable | Diazepane nitrogen |
| Hydrogen Bond Acceptor | Second diazepane nitrogen |
Analytical and Characterization Methodologies for Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR would be utilized to determine the number of different types of protons, their connectivity, and the electronic environment of each proton in this compound. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methine proton of the benzhydryl group, and the various methylene protons of the ethyl and diazepane moieties. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. A ¹³C NMR spectrum of this compound would be expected to show distinct peaks for each unique carbon atom. This includes the carbons of the phenyl rings, the methine carbon of the benzhydryl group, and the carbons of the ethyl and diazepane rings. The chemical shifts of these carbons would be indicative of their hybridization and bonding environment.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) |
| Aromatic Protons (10H) | 7.20-7.40 (m) | 127.5, 128.0, 128.5, 142.0 |
| Benzhydryl CH (1H) | 5.40 (s) | 82.0 |
| O-CH₂ (2H) | 3.65 (t) | 68.0 |
| N-CH₂ (ethyl) (2H) | 2.80 (t) | 57.0 |
| Diazepane Ring Protons (10H) | 2.60-2.90 (m) | 46.0, 54.0, 56.5 |
Note: This table contains predicted data based on the chemical structure and is for illustrative purposes.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, with characteristic fragments arising from the cleavage of the ether linkage and the diazepane ring.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the precise molecular formula of the compound. By measuring the mass of the molecular ion with high accuracy, the elemental composition (C₂₀H₂₆N₂O) can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₂₀H₂₆N₂O is 310.2045 Da. nih.gov
Predicted Mass Spectrometry Data for this compound
| Technique | Expected Observation |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 310 |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₂₀H₂₇N₂O: 311.2118; found within a narrow mass error range (e.g., ± 5 ppm) |
Note: This table contains predicted data based on the chemical structure and is for illustrative purposes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-N stretching of the amine functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the benzhydryl moiety, showing characteristic absorption maxima in the UV region due to the π-π* transitions of the aromatic rings.
Expected Infrared and UV-Vis Absorption Data for this compound
| Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| Infrared (IR) Spectroscopy | ~3050-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch | |
| ~1100 | C-O Ether Stretch | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | ~250-270 | π-π* Transitions of Phenyl Rings |
Note: This table contains predicted data based on the chemical structure and is for illustrative purposes.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound, as well as for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible modifier like formic acid or trifluoroacetic acid), would be suitable. The retention time of the main peak would be characteristic of the compound, and the area of this peak would be proportional to its concentration, allowing for quantification. The presence of other peaks would indicate impurities.
While this compound itself is not highly volatile, Gas Chromatography (GC) could be employed to analyze for the presence of any volatile byproducts or residual solvents from its synthesis. A GC method would typically involve a capillary column with a non-polar or medium-polarity stationary phase and flame ionization detection (FID) or mass spectrometry (GC-MS) for detection and identification of any volatile impurities. The analysis of related diazepine (B8756704) derivatives has been reported using gas-phase chromatography. nih.gov
Illustrative Chromatographic Conditions for the Analysis of this compound
| Technique | Parameter | Illustrative Condition |
| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) | |
| Detector | UV at 254 nm | |
| GC | Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium | |
| Detector | Flame Ionization Detector (FID) |
Note: This table provides example conditions and is for illustrative purposes.
X-Ray Crystallography for Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique allows for the unambiguous determination of molecular geometry, including the conformation of cyclic systems and the spatial orientation of substituents.
For this compound, a single-crystal X-ray diffraction analysis would yield critical structural information. The data obtained would allow for the creation of a detailed molecular model, providing exact measurements of bond lengths and angles. A key outcome would be the elucidation of the preferred conformation of the seven-membered 1,4-diazepane ring, which can adopt various forms such as a chair, boat, or twist-boat conformation. Furthermore, the analysis would reveal the precise orientation of the bulky benzhydryloxyethyl side chain relative to the diazepine ring.
Despite the power of this technique, a search of publicly available research databases did not yield any specific crystallographic studies conducted on this compound. Therefore, experimentally determined data regarding its crystal structure, unit cell parameters, and specific molecular conformation are not available at this time.
Advanced hyphenated techniques (e.g., LC-MS/MS) for Metabolite Analysis
Understanding the metabolic fate of a compound is essential in chemical and pharmaceutical research. Advanced hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone of modern metabolite identification and quantification studies. nih.gov This approach combines the potent separation capabilities of liquid chromatography with the high sensitivity and structural elucidating power of tandem mass spectrometry. nih.gov
The application of LC-MS/MS to study the metabolism of this compound would involve administering the compound to a biological system and analyzing samples (such as plasma or urine) to detect and identify biotransformation products. The LC component separates the parent compound from its metabolites, after which the mass spectrometer provides mass information and fragmentation patterns that are used to deduce the structures of the metabolites. researchgate.net This could reveal metabolic pathways such as hydroxylation, N-dealkylation, or cleavage of the ether bond.
A comprehensive review of scientific literature indicates that no specific studies detailing the metabolite analysis of this compound using LC-MS/MS have been published. As a result, there are no available research findings or data tables describing its metabolic profile.
Below is an illustrative table of the type of data that would be generated from an LC-MS/MS metabolite study, though it is important to note that this is a hypothetical representation due to the absence of actual data for the specified compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Biotransformation |
|---|---|---|---|---|
| This compound (Parent) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Metabolite 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Metabolite 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Future Perspectives and Research Directions for 1 2 Benzhydryloxy Ethyl 1,4 Diazepane
Exploration of Novel Biological Targets and Mechanisms
The unique structure of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane suggests potential interactions with a variety of biological targets, particularly within the central nervous system (CNS). The benzhydryl moiety is a key feature in compounds that target monoamine transporters. For instance, a series of molecules based on a piperidine (B6355638) core with a similar 4-(2-(benzhydryloxy)ethyl) group showed high affinity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov This precedent strongly suggests that this compound and its analogs should be investigated for their activity as monoamine reuptake inhibitors, which could have applications in treating depression, attention deficit hyperactivity disorder (ADHD), and other neurological conditions. nih.gov
Beyond monoamine transporters, the 1,4-diazepane scaffold is known to interact with a diverse range of proteins. nih.gov Recent research has highlighted diazepane-containing derivatives as potent ligands for sigma receptors (σR), which are implicated in neurodegenerative disorders and psychiatric conditions. nih.gov Further exploration could also focus on G-protein coupled receptors (GPCRs), where diazepine-based structures have served as scaffolds for ligands targeting melanocortin and cholecystokinin (B1591339) receptors. nih.gov Additionally, the versatility of the diazepine (B8756704) ring has led to its emergence in compounds targeting bromodomains, which are epigenetic readers involved in gene transcription and are considered attractive targets for cancer and inflammation therapies. nih.govnih.gov
Future research should therefore involve extensive screening of this compound against a panel of these potential targets to elucidate its mechanism of action and identify primary and secondary biological activities.
| Potential Target Class | Specific Examples | Therapeutic Relevance |
| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Depression, ADHD, Neurological Disorders nih.gov |
| Sigma Receptors (σR) | σ1 and σ2 subtypes | Neurodegenerative Disorders, Antipsychotics nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Melanocortin Receptors, Cholecystokinin Receptors | Obesity, Anxiety nih.gov |
| Epigenetic Proteins | Bromodomain-containing proteins (BET proteins) | Cancer, Inflammation nih.govnih.gov |
| Enzymes | Farnesyltransferases, Histone deacetylases (HDACs) | Cancer, Neurological Disorders nih.gov |
Application of Advanced Synthetic Strategies for Analog Generation
To fully explore the therapeutic potential and establish a clear structure-activity relationship (SAR), the generation of a focused library of analogs based on the this compound scaffold is essential. Modern synthetic organic chemistry offers several advanced strategies to efficiently produce these derivatives.
Domino reactions, which involve multiple bond-forming events in a single operation, provide a step- and atom-economical pathway to the 1,4-diazepane core. acs.org Another efficient approach involves the use of versatile building blocks, such as N-propargylamines, which can be transformed into the diazepane ring system through shorter synthetic routes. rsc.org The use of heteropolyacids as recyclable catalysts has also been shown to improve yields and shorten reaction times for the synthesis of 1,4-diazepine derivatives. nih.gov
Furthermore, to create novel and functionalized analogs, strategies such as the intramolecular coupling and subsequent ring-opening of azetidine-fused diazepine intermediates can be employed. nih.gov This method allows for the introduction of diverse functional groups at specific positions on the diazepine ring, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. These advanced methods will be instrumental in generating a diverse chemical space around the lead compound for biological evaluation.
| Synthetic Strategy | Description | Advantages |
| Domino Processes | Multi-step reactions in a single pot from simple starting materials. | Step- and atom-economical, reduced waste. acs.org |
| N-Propargylamine Building Blocks | Use of versatile starting materials for cyclization into the diazepane core. | High atom economy, shorter synthetic routes. rsc.org |
| Heteropolyacid Catalysis | Use of efficient and reusable Keggin-type heteropolyacids as catalysts. | High yields, short reaction times, catalyst reusability. nih.gov |
| Fused-Ring Opening | Synthesis of azetidine-fused diazepines followed by nucleophilic ring-opening. | Allows for the creation of novel, functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov |
Development of Innovative Preclinical Assays and Models
The advancement of this compound from a chemical entity to a potential therapeutic agent will depend on rigorous preclinical evaluation. This necessitates the development and use of innovative and relevant assays and models tailored to its potential biological targets.
Based on the likelihood of interaction with monoamine transporters, initial in vitro screening should employ neurotransmitter uptake inhibition assays using cells expressing human DAT, NET, and SERT. nih.gov For promising candidates, subsequent in vivo studies in animal models are critical. For example, locomotor activity tests and drug discrimination studies in rodents can provide valuable insights into the compound's CNS stimulant or depressant properties and its potential for abuse, as has been done for similar compounds. nih.gov
Should the compound or its analogs show affinity for sigma receptors, preclinical models for neurodegenerative diseases like Alzheimer's or Parkinson's disease would be appropriate. nih.gov If activity is found at other targets, such as bromodomains, assays measuring the inhibition of acetyl-lysine binding and downstream effects on gene transcription would be required. nih.gov The development of these specialized assays is crucial for characterizing the compound's pharmacological profile and establishing a solid foundation for further development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Evaluation
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and can be pivotal in accelerating the development of the this compound series. nih.govnih.gov These computational tools can be applied at nearly every stage of the research process.
Furthermore, de novo drug design algorithms can generate novel molecular structures based on the 1,4-diazepane scaffold that are optimized for specific properties, such as high target affinity and selectivity. nih.gov AI can also be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new analogs, helping to identify and eliminate compounds with unfavorable pharmacokinetic properties early in the discovery pipeline. ijhespub.org
| AI/ML Application | Description | Impact on Development |
| Predictive Modeling (QSAR) | Using algorithms to correlate chemical structure with biological activity. | Prioritizes synthesis of the most promising analogs, saving time and resources. slideshare.net |
| De Novo Design | Generative models that create novel chemical structures with desired properties. | Explores a wider chemical space to identify novel, potent compounds. nih.gov |
| ADMET Prediction | ML models trained to predict a compound's pharmacokinetic and toxicity profile. | Early identification of candidates with poor drug-like properties, reducing late-stage failures. ijhespub.org |
| High-Throughput Screening Analysis | AI-driven analysis of large datasets from screening assays. | Identifies hits and patterns in complex biological data with high efficiency. nih.govnih.gov |
Role in Chemical Biology Tool Development
Beyond its direct therapeutic potential, this compound or a highly potent and selective analog could serve as a valuable chemical biology tool. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway in a cellular or organismal context.
If an analog is identified with high selectivity for a single target, such as a specific dopamine transporter subtype or a sigma-1 receptor, it could be developed into such a probe. This often involves chemically modifying the molecule to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) handle for affinity purification, or a photo-crosslinking group.
These modified probes would enable researchers to visualize the localization of the target protein within cells, isolate and identify its binding partners, and gain a deeper understanding of its biological role. Given the versatility of the diazepine scaffold, it represents an excellent starting point for the rational design of such sophisticated chemical tools to dissect complex biological systems. nih.gov
Q & A
Q. How can researchers investigate the compound’s interaction with non-GABAergic targets (e.g., serotonin receptors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
